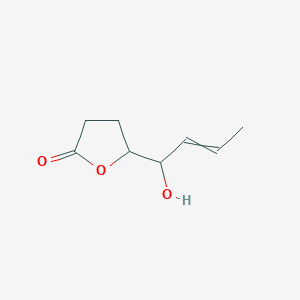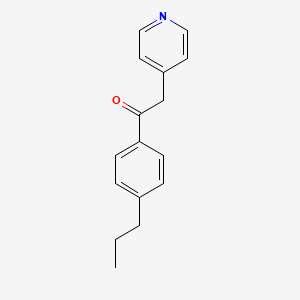![molecular formula C9H9NO2 B14244428 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one CAS No. 330627-49-1](/img/structure/B14244428.png)
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one typically involves the reaction of 4-acetylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified. The general reaction conditions include:
Reagents: 4-acetylbenzaldehyde, hydroxylamine hydrochloride, and a base (such as sodium acetate).
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their function.
相似化合物的比较
Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the acetyl group.
4-Acetylbenzaldehyde: Lacks the hydroxyimino group.
4-Nitrobenzaldehyde oxime: Contains a nitro group instead of an acetyl group.
Uniqueness
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one is unique due to the presence of both the hydroxyimino and acetyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
330627-49-1 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC 名称 |
1-[4-(hydroxyiminomethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H9NO2/c1-7(11)9-4-2-8(3-5-9)6-10-12/h2-6,12H,1H3 |
InChI 键 |
ICOIHRTTWJPFMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)


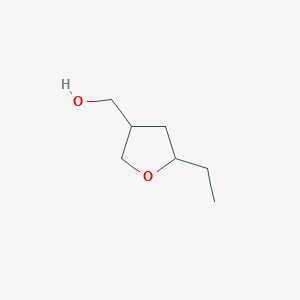
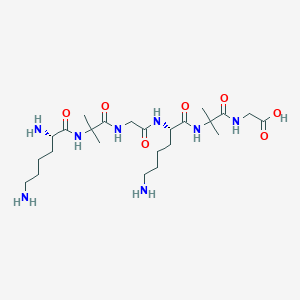
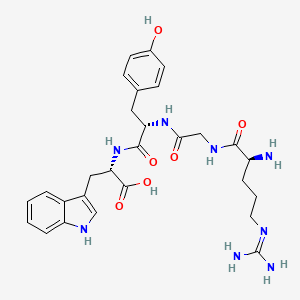
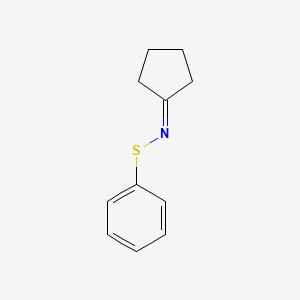
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
